molecular formula C12H8BrClO3S B1281069 4-(4-Bromo-phenoxy)-benzenesulfonyl chloride CAS No. 61405-25-2

4-(4-Bromo-phenoxy)-benzenesulfonyl chloride

Cat. No.: B1281069
CAS No.: 61405-25-2
M. Wt: 347.61 g/mol
InChI Key: PLFIHRLMNDKZGJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenoxy)-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C12H8BrClO3S and its molecular weight is 347.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Arylation

4-(4-Bromo-phenoxy)-benzenesulfonyl chloride has been explored in the context of catalysis, particularly in palladium-catalyzed reactions. For example, it has been used in the Pd-catalysed desulfitative arylation of heteroaromatics. This reaction facilitates the creation of arylated heteroarenes without breaking the C–Br bonds, enabling further transformations (Skhiri et al., 2015). Additionally, in the context of palladium-catalyzed direct arylation, 4-bromobenzenesulfonyl chloride shows significant reactivity, allowing the synthesis of bi(hetero)aryls without C–Br bond cleavage (Yuan et al., 2015).

Pharmaceutical and Chemical Synthesis

In pharmaceutical and chemical synthesis, this compound has been used as an intermediate. For instance, it's involved in the synthesis of various compounds, including intermediates of the Pechmann reaction (Kimura et al., 1982). Additionally, this chemical has been applied in the synthesis of zinc phthalocyanine, which shows potential as a photosensitizer for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Organic and Polymer Chemistry

In the field of organic and polymer chemistry, this compound is used in various reactions. For example, it's part of the synthesis process for sulfonyl chlorides, which are important intermediates in organic synthesis (Kim et al., 1992). Moreover, its application has been noted in the preparation of epoxy resin curing agents, demonstrating its versatility in polymer chemistry (Lei et al., 2015).

Properties

IUPAC Name

4-(4-bromophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFIHRLMNDKZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482362
Record name 4-(4-bromophenoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-25-2
Record name 4-(4-bromophenoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 12.45 g (50 mmol) of 4-bromobiphenyl ether in 50 mL of dichloromethane at -5° C. was added 9.9 mL (17.4 g, 150 mmol) of chlorosulfonic acid dropwise. After the addition was complete, the reaction was allowed to warm to room temperature for one hour (needed to completely convert the initially formed sulfonic acid to the sulfonyl chloride). The reaction mixture was added to cold pH 7 phosphate buffer (ca. 0.5M) and twice extracted with 50 mL of dichloromethane. The organic extracts were combined and washed with brine, dried over sodium sulfate, and concentrated. Addition of hexane to the residual syrup and re-concentration gave 13.9 g (80%) of 4-(4-bromophenoxy)benzenesulfonyl chloride as a white powder: mp 80.9° C.
Name
4-bromobiphenyl ether
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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